2-(Pyridin-2-yl)-5-aminobenzothiazole
Overview
Description
2-(Pyridin-2-yl)-5-aminobenzothiazole is a heterocyclic compound that features both a pyridine ring and a benzothiazole ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-aminobenzothiazole typically involves the formation of the benzothiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of 2-aminothiophenol with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-5-aminobenzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
2-(Pyridin-2-yl)-5-aminobenzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-5-aminobenzothiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its biological activities.
2-(Pyridin-2-yl)quinoline: Features a quinoline ring and is studied for its potential therapeutic applications.
2-(Pyridin-2-yl)benzimidazole: Contains a benzimidazole ring and is explored for its medicinal properties.
Uniqueness
2-(Pyridin-2-yl)-5-aminobenzothiazole is unique due to the presence of both a pyridine and a benzothiazole ring, which can confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
61352-24-7 |
---|---|
Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
2-pyridin-2-yl-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C12H9N3S/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h1-7H,13H2 |
InChI Key |
IXKOSIVMZLCTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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